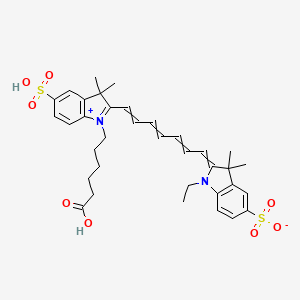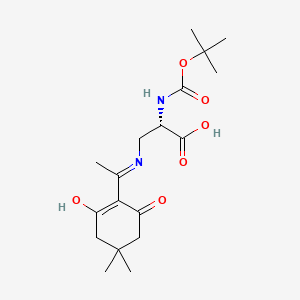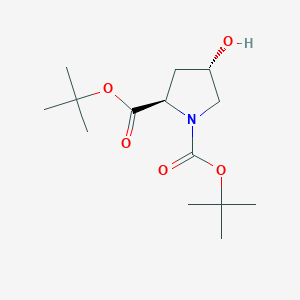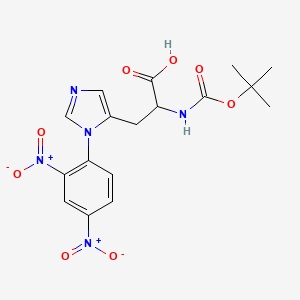
Cy7
Übersicht
Beschreibung
Cy7 is a fluorescent dye used in a variety of applications in the biomedical field, including imaging, diagnostics, and research. Cy7 is a small molecule that has been used in a number of different areas of research, including cell biology, biochemistry, and genetics. It is a member of the cyanine dye family and has a unique set of properties that make it an attractive choice for many applications.
Wissenschaftliche Forschungsanwendungen
Biological Applications
Cy7 has attracted much attention in the field of biological application due to its unique structure and attractive near-infrared (NIR) photophysical properties . The influences of different modification sites on the absorption characteristics, photostability, Stokes shift, fluorescence characteristics, water solubility, and singlet oxygen generation efficiency of this class of dyes are summarized .
Cancer Theranostics
Cy7 is enormously acknowledged in the field of non-invasive therapy that can “detect” and “kill” tumor cells via near-infrared fluorescence (NIRF) imaging, photothermal therapy (PTT), and photodynamic therapy (PDT) . It has excellent tumor-targeting capacity, high quantum yield, low tissue autofluorescence, long absorption wavelength, and low background interference .
Nanoprobe-based Combination Therapy
Cy7 is more available and has excellent properties in cancer theranostics by the presence of multifunctional nanoparticles via fulfilling multimodal imaging and combination therapy simultaneously . This application provides a comprehensive scope of Cy7’s application for cancer NIRF imaging, phototherapy, nanoprobe-based combination therapy in recent years .
Labeling of Biological Molecules
Cy7 is a commonly used fluorescent dye that can be used to label nucleic acids, proteins, antibodies, peptides, nanoparticles, etc . Common Cy7 has a low water solubility, so it is necessary to use organic co-solvents in the aqueous phase labeling reaction system .
Optimization and Improvement of Heptamethine Cyanine Dyes
The application development of the corresponding dyes in the field of biological application is introduced, which will provide a reference for the optimization and improvement of heptamethine cyanine dyes in the future .
Tumor Detection
Cy7 has recently received extensive research interest. Traditional cyanine dyes, such as indocyanine green (ICG) as the only near-infrared (NIR) optical marker approved by the United States Food and Drug Administration for clinical use, still have these limitations: limited photostability, high plasma protein binding rate, medium fluorescence quantum yield, short blood half-life, rapid hepatic uptake, and lack of tumor-targeting specificity .
Wirkmechanismus
Target of Action
Sulfo-Cy7-acid, also known as Cy7, is primarily used as a fluorescence labeling agent . Its primary targets are biomolecules such as proteins, antibodies, peptides, and oligonucleotides . These biomolecules play crucial roles in various biological processes, and labeling them with Cy7 allows for their detection and tracking.
Mode of Action
Cy7 interacts with its targets through a process known as fluorescent labeling . This involves the covalent attachment of the Cy7 dye to the biomolecule of interest. The dye can then be excited by specific wavelengths of light, and it emits light at a different wavelength. This emitted light can be detected and used to track the biomolecule .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cy7 would largely depend on the properties of the biomolecule it is attached toInstead, it is covalently attached to a biomolecule and then follows the same pharmacokinetic profile as that biomolecule .
Result of Action
The primary result of Cy7’s action is the fluorescent labeling of target biomolecules . This allows for the visualization and tracking of these biomolecules under specific wavelengths of light.
Action Environment
The action, efficacy, and stability of Cy7 can be influenced by various environmental factors. For instance, the fluorescence of Cy7 is dependent on the pH and temperature of the environment . Furthermore, the presence of other molecules can also affect the fluorescence. For example, the presence of certain ions or other fluorescent molecules can cause quenching or enhancement of fluorescence . Therefore, careful control of the experimental conditions is necessary when using Cy7 for fluorescent labeling.
Eigenschaften
IUPAC Name |
2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWUESRDTYLNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfo-Cy7-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)










